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molecular formula C10H13BrO2 B8785179 (3-(3-Bromopropoxy)phenyl)methanol

(3-(3-Bromopropoxy)phenyl)methanol

Cat. No. B8785179
M. Wt: 245.11 g/mol
InChI Key: WCVHMPFUWWLWLD-UHFFFAOYSA-N
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Patent
US08361993B2

Procedure details

1,3-dibromopropane (23 mL, 0.22 mol) is gradually added to a suspension of K2CO3 (3.2 g, 23 mmol) and 3-(hydroxymethyl)phenol (5 g, 40.3 mmol) in dimethylformamide (DMF) (30 mL) stirred beforehand for 5 min at 65° C. The reaction medium is maintained under stirring for 45 min at the same temperature. After cooling to room temperature (RT), Et2O (150 mL) is added and the organic phase is extracted 4 times with a saturated NaCl aqueous solution. The organic phase is dried on Na2SO4. After evaporation of the solvent under reduced pressure, a viscous colorless oil is obtained (6.7 g, 68%) which gradually crystallizes.
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4]Br.C([O-])([O-])=O.[K+].[K+].[OH:12][CH2:13][C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1.CCOCC>CN(C)C=O>[Br:1][CH2:2][CH2:3][CH2:4][O:20][C:16]1[CH:15]=[C:14]([CH2:13][OH:12])[CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred beforehand for 5 min at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained
STIRRING
Type
STIRRING
Details
under stirring for 45 min at the same temperature
Duration
45 min
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted 4 times with a saturated NaCl aqueous solution
CUSTOM
Type
CUSTOM
Details
The organic phase is dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
a viscous colorless oil is obtained (6.7 g, 68%) which
CUSTOM
Type
CUSTOM
Details
gradually crystallizes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrCCCOC=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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